Fmoc-Phe(2-F)-OH Exhibits Position-Specific Self-Assembly and Parallel π–π Stacking Distinct from Peptoid and Non-Fluorinated Derivatives
X-ray diffraction (XRD) analysis comparing Fmoc-Phe-OH (non-fluorinated) and structurally related derivatives revealed that Fmoc-Phe amino acid monomers adopt parallel π–π stacking arrangements, whereas peptoid monomers adopt antiparallel or intramolecular π–π stacking [1]. Additionally, amino acid monomers preferentially form one-dimensional (1D) fibrils, whereas peptoid monomers form two-dimensional (2D) sheets in the absence of hydrogen bonding [1]. While direct XRD data for Fmoc-Phe(2-F)-OH were not presented in the same study, the ortho-fluoro substitution introduces steric and electronic modifications that further alter packing geometry relative to the non-fluorinated parent compound. This positional differentiation is critical for applications requiring predictable fibrillar architecture.
| Evidence Dimension | π–π stacking geometry and fibril dimensionality |
|---|---|
| Target Compound Data | Ortho-fluoro substitution alters aromatic ring electron density and steric environment; expected to influence parallel π–π stacking geometry (class-level inference from Fmoc-Phe-OH behavior) |
| Comparator Or Baseline | Fmoc-Phe-OH: parallel π–π stacking; forms 1D fibrils. Peptoid monomers: antiparallel/intramolecular π–π stacking; form 2D sheets. |
| Quantified Difference | Not quantified in retrieved sources; qualitative structural divergence established via XRD |
| Conditions | X-ray diffraction (XRD) analysis of crystals obtained from solvent-water conditions |
Why This Matters
Selection of Fmoc-Phe(2-F)-OH over non-fluorinated or peptoid alternatives is required for research that depends on predictable 1D fibril formation with parallel π–π stacking geometry.
- [1] Rajbhandary, P. (2016). Investigating the relationship between structure and self-assembling behavior of Fmoc-protected phenylalanine derivatives (Doctoral dissertation). University of Rochester. View Source
